
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic Acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid typically involves the reaction of appropriate bicyclohexyl derivatives with propyl groups under controlled conditions. One common method involves the use of Grignard reagents to introduce the propyl group, followed by oxidation to form the carboxylic acid. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The propyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H28O2
- Molecular Weight : 252.39 g/mol
- Structure : Characterized by a bicyclohexyl ring system with a propyl group and a carboxylic acid functional group, this compound exhibits unique chemical properties that facilitate its use as an intermediate in organic synthesis.
Organic Synthesis
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows it to act as an intermediate in various organic reactions, including:
- Formation of Liquid Crystals : It is instrumental in producing liquid crystal compounds, which are vital in display technologies .
- Synthesis of Bihexyl Derivatives : The compound is also used in the preparation of bihexyl derivatives that have applications in advanced materials .
Pharmaceutical Research
In medicinal chemistry, this compound's ability to interact with biological molecules positions it as a candidate for drug development. Its structural properties can influence binding affinity and reactivity with target biomolecules.
Material Science
The stability and reactivity of this compound make it suitable for various applications in material science, particularly in the production of polymers and advanced materials .
Case Study 1: Liquid Crystal Synthesis
A notable application of this compound is its role in synthesizing liquid crystal compounds like 1,2-difluoro-[2-(trans,trans-4′-propylbicyclohexyl)ethyl]benzene. The synthesis involves multiple steps including reduction and esterification reactions, showcasing the compound's versatility as an intermediate.
Case Study 2: Drug Development
Research has indicated that this compound can be utilized in developing new drug candidates due to its unique bicyclic structure which may enhance pharmacological properties when incorporated into medicinal compounds .
Mechanism of Action
The mechanism by which trans-4’-Propyl-(1,1’-bicyclohexyl)-4-carboxylic Acid exerts its effects is primarily through its functional groups. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the propyl group can influence the compound’s hydrophobicity and overall molecular conformation. These interactions can affect the compound’s reactivity and binding affinity with other molecules .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid
- CAS Number : 65355-32-0
- Molecular Formula : C₁₆H₂₈O₂
- Molecular Weight : 252.39 g/mol .
- Appearance : White to off-white crystalline powder .
Comparison with Structural Analogs
The compound belongs to a family of trans-4'-alkyl-(1,1'-bicyclohexyl)-4-carboxylic acids , where the alkyl chain length and substituents influence physicochemical properties and applications. Key analogs include:
*logKOW = Octanol-water partition coefficient; logD = Distribution coefficient at specified pH.
Physicochemical Properties
Hydrophobicity :
- The propyl derivative exhibits a logD of 2.9 at neutral pH , increasing to logKOW = 5.9 under acidic conditions due to protonation of the carboxylic acid group . This is higher than chrysene (logKOW = 5.8) but lower than methylfluorene (logKOW = 4.4) .
- Ethyl analog has a lower logP (4.89) compared to the propyl variant, reflecting increased hydrophobicity with longer alkyl chains .
Thermal Stability :
- All analogs are stable under recommended storage conditions, with decomposition temperatures unreported .
Biological Activity
trans-4'-Propyl-(1,1'-bicyclohexyl)-4-carboxylic acid (CAS Number: 65355-32-0) is a bicyclic organic compound characterized by its propyl group and carboxylic acid functional group attached to a bicyclohexyl framework. This compound has garnered attention for its potential biological activity, particularly in pharmacology and materials science, including applications in liquid crystal production.
- Molecular Formula : C₁₆H₂₈O₂
- Molecular Weight : 252.39 g/mol
- Appearance : White crystalline powder
The unique structural features of this compound suggest potential interactions with biological systems, primarily due to the presence of the carboxylic acid group, which can engage in hydrogen bonding and ionic interactions with proteins and enzymes.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with various biomolecules.
- Ionic Interactions : Potential ionic interactions with charged amino acids in proteins may modulate enzyme activities.
- Structural Stability : The bicyclohexyl core contributes to the compound's stability, potentially influencing its binding affinity to biological targets .
Biological Activity
Research into the biological activity of this compound is limited but suggests several areas of interest:
1. Anticancer Potential
While specific studies on this compound are sparse, similar compounds within the bicyclic family have shown promise in cancer therapy. For instance, compounds with structural similarities have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms .
2. Anti-inflammatory Effects
Some studies suggest that compounds containing carboxylic acids can exhibit anti-inflammatory properties by modulating cytokine release and inflammatory pathways. The potential for this compound to influence such pathways warrants further investigation .
3. Interaction with Biological Membranes
The structural characteristics of this compound may allow it to interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction could play a role in drug delivery systems or as an intermediate in drug synthesis .
Case Studies and Research Findings
A review of existing literature reveals limited direct studies on this compound; however, related compounds have been documented:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for trans-4'-propyl-(1,1'-bicyclohexyl)-4-carboxylic acid, and what are their key challenges?
The compound is typically synthesized via multi-step reactions involving cyclohexane derivatives. A common precursor is trans-4-propylcyclohexanecarboxylic acid, which undergoes coupling reactions (e.g., Suzuki-Miyaura or Grignard) with functionalized bicyclohexyl intermediates. Key challenges include maintaining stereochemical integrity during coupling and minimizing byproducts like cis-isomers. Reaction optimization often involves palladium catalysts and temperature control (80–120°C) to improve yield and purity .
Q. How is the compound characterized to confirm its structural and chemical purity?
Characterization employs:
- HPLC/GC-MS : To verify purity (>98% by GC analysis) and detect trace impurities (e.g., residual solvents or isomers) .
- NMR (¹H/¹³C) : To confirm stereochemistry (axial vs. equatorial substituents) and bicyclohexyl ring conformation .
- FT-IR : To identify carboxylic acid functional groups (C=O stretch at ~1700 cm⁻¹) .
- Elemental Analysis : To validate molecular formula (C₁₆H₂₈O₂; MW: 252.39) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
The compound is classified as harmful if swallowed (H302), causes skin/eye irritation (H315/H319), and may induce respiratory irritation (H335). Required precautions include:
- PPE : Nitrile gloves, lab coats, and EN 166-certified goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
- First Aid : Immediate rinsing with water for eye/skin contact; avoid inducing vomiting if ingested .
Q. How does the compound’s stability vary under different storage conditions?
It is stable at room temperature in inert atmospheres but may degrade under prolonged exposure to light or moisture. Recommended storage: airtight containers with desiccants at 2–8°C .
Advanced Research Questions
Q. What strategies resolve contradictions in purity data reported by different suppliers (e.g., 99.7% vs. 98.0% GC purity)?
Discrepancies arise from analytical method variability (e.g., column type, detector sensitivity) or isomer contamination. Researchers should:
- Standardize analytical protocols (e.g., identical GC columns and temperature gradients).
- Perform chiral HPLC to quantify cis/trans-isomer ratios .
- Cross-validate with ¹H NMR integration of diagnostic proton signals (e.g., axial H on bicyclohexyl rings) .
Q. How can the compound’s liquid crystal properties be optimized for display technologies?
The bicyclohexyl core and propyl chain contribute to mesophase stability. Optimization strategies include:
- Side-chain fluorination : To enhance dielectric anisotropy and reduce viscosity.
- Esterification : Derivatives like 4-(trans-4-pentylcyclohexyl)phenyl esters show broader nematic phases (ΔT > 50°C) .
- Doping : Blending with chiral dopants (e.g., helicenes) to induce twisted nematic phases for advanced optical applications .
Q. What computational methods predict the compound’s solubility and partition coefficient (logP)?
Molecular dynamics (MD) simulations and COSMO-RS models predict logP values (~3.4) and solubility in organic solvents (e.g., ethanol, DCM). Key parameters include:
- Solvent accessible surface area (SASA) : Correlates with hydrophobicity.
- Hansen solubility parameters : To screen compatible solvents .
Q. How do reaction conditions (e.g., solvent polarity, catalyst loading) influence stereoselectivity in derivative synthesis?
- Solvent polarity : Low-polarity solvents (toluene) favor trans-isomer retention; polar aprotic solvents (DMF) may induce epimerization.
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% improves coupling efficiency while minimizing side reactions .
Q. What toxicological assays are recommended for preliminary pharmacological studies?
Despite limited data, prioritize:
- Ames test : To assess mutagenicity.
- hERG assay : To evaluate cardiac toxicity risks.
- Cytotoxicity screening : Using HepG2 or HEK293 cell lines (IC₅₀ determination) .
Q. How can ecological impacts be assessed for large-scale research use?
Conduct:
- Biodegradation tests : OECD 301F to measure microbial breakdown.
- Daphnia magna acute toxicity : EC₅₀ determination (current unknown) .
- Read-across models : Use data from structurally similar compounds (e.g., bicyclohexyl esters) to estimate persistence and bioaccumulation .
Properties
IUPAC Name |
4-(4-propylcyclohexyl)cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h12-15H,2-11H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPGQFKJNKWDKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401173830, DTXSID501184006 | |
Record name | [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171337-48-7, 65355-32-0 | |
Record name | [1,1′-Bicyclohexyl]-4-carboxylic acid, 4′-propyl-, (cis,trans)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401173830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (trans,trans)-4′-Propyl[1,1′-bicyclohexyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501184006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-propyl-, (cis,trans) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-trans-(4-trans-Propylcyclohexyl)-cyclohexancarbonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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